Cas no 303052-45-1 (Neuropeptide Y(29-64))

Neuropeptide Y(29-64) 化学的及び物理的性質
名前と識別子
-
- Neuropeptide Y(29-64)
- 1: PN: WO0158409 PAGE: 6 unclaimed protein
- 207: PN: WO0069900 SEQID: 387 unclaimed protein
- 312: PN: US20090175821 SEQID: 387 claimed protein
- 303052-45-1
-
- インチ: InChI=1S/C189H284N54O58S/c1-15-93(7)148(178(293)232-127(81-140(193)253)167(282)224-122(74-92(5)6)170(285)238-149(94(8)16-2)179(294)239-150(99(13)246)180(295)221-115(31-22-67-207-189(201)202)155(270)219-117(56-59-139(192)252)160(275)217-114(30-21-66-206-188(199)200)158(273)234-132(185(300)301)79-104-44-54-110(251)55-45-104)237-171(286)125(78-103-42-52-109(250)53-43-103)227-166(281)126(80-105-86-203-90-209-105)228-157(272)113(29-20-65-205-187(197)198)218-163(278)121(73-91(3)4)223-153(268)96(10)211-172(287)133(88-244)235-165(280)124(77-102-40-50-108(249)51-41-102)226-164(279)123(76-101-38-48-107(248)49-39-101)225-156(271)112(28-19-64-204-186(195)196)215-151(266)95(9)210-154(269)119(62-72-302-14)220-168(283)129(84-146(262)263)230-161(276)118(58-61-144(258)259)216-152(267)97(11)212-175(290)136-33-24-68-240(136)181(296)98(12)213-162(277)128(83-145(260)261)229-159(274)116(57-60-143(256)257)214-142(255)87-208-174(289)135-32-23-70-242(135)184(299)131(82-141(194)254)233-169(284)130(85-147(264)265)231-176(291)138-35-26-71-243(138)183(298)120(27-17-18-63-190)222-173(288)134(89-245)236-177(292)137-34-25-69-241(137)182(297)111(191)75-100-36-46-106(247)47-37-100/h36-55,86,90-99,111-138,148-150,244-251H,15-35,56-85,87-89,190-191H2,1-14H3,(H2,192,252)(H2,193,253)(H2,194,254)(H,203,209)(H,208,289)(H,210,269)(H,211,287)(H,212,290)(H,213,277)(H,214,255)(H,215,266)(H,216,267)(H,217,275)(H,218,278)(H,219,270)(H,220,283)(H,221,295)(H,222,288)(H,223,268)(H,224,282)(H,225,271)(H,226,279)(H,227,281)(H,228,272)(H,229,274)(H,230,276)(H,231,291)(H,232,293)(H,233,284)(H,234,273)(H,235,280)(H,236,292)(H,237,286)(H,238,285)(H,239,294)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,300,301)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207)/t93-,94-,95-,96-,97-,98-,99+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,148-,149-,150-/m0/s1
- InChIKey: YAJRGCSGUHVGLW-HRPSIEBRSA-N
- ほほえんだ: CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N
計算された属性
- せいみつぶんしりょう: 4272.0721340g/mol
- どういたいしつりょう: 4270.0654244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 63
- 水素結合受容体数: 66
- 重原子数: 302
- 回転可能化学結合数: 136
- 複雑さ: 10500
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 38
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -15.5
- トポロジー分子極性表面積: 1850Ų
Neuropeptide Y(29-64) セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Neuropeptide Y(29-64) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | DMA05245-5 mg |
Neuropeptide Y(29-64) |
303052-45-1 | 5mg |
$1,001.00 | 2023-01-05 | ||
MedChemExpress | HY-P1601-5mg |
Neuropeptide Y(29-64) |
303052-45-1 | 99.30% | 5mg |
¥6000 | 2024-04-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46564-1mg |
Neuropeptide Y(29-64) |
303052-45-1 | 98% | 1mg |
¥1604.00 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y42285-5mg |
Neuropeptide Y(29-64) |
303052-45-1 | 99% | 5mg |
¥7198.0 | 2023-09-09 | |
Biosynth | DMA05245-50 mg |
Neuropeptide Y(29-64) |
303052-45-1 | 50mg |
$4,805.00 | 2023-01-05 | ||
TargetMol Chemicals | TP1818-5 mg |
Neuropeptide Y(29-64) |
303052-45-1 | 98% | 5mg |
¥ 5,367 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1818-5mg |
Neuropeptide Y(29-64) |
303052-45-1 | 5mg |
¥ 4980 | 2023-09-07 | ||
TargetMol Chemicals | TP1818-5mg |
Neuropeptide Y(29-64) |
303052-45-1 | 5mg |
¥ 4980 | 2024-07-19 | ||
1PlusChem | 1P01EP37-5mg |
Neuropeptide Y(29-64) |
303052-45-1 | 99% | 5mg |
$723.00 | 2024-05-06 | |
A2B Chem LLC | AX64515-1mg |
Neuropeptide Y(29-64) |
303052-45-1 | 99% | 1mg |
$185.00 | 2024-04-20 |
Neuropeptide Y(29-64) 関連文献
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
Neuropeptide Y(29-64)に関する追加情報
Neuropeptide Y(29-64) and CAS No. 303052-45-1: A Comprehensive Overview
Neuropeptide Y(29-64), identified by the chemical compound code CAS No. 303052-45-1, is a synthetic peptide that has garnered significant attention in the field of neuroscience and pharmacology. This peptide is a derivative of the neuropeptide Y (NPY) family, which plays a crucial role in regulating various physiological processes, including appetite, energy balance, and stress responses. The detailed study of Neuropeptide Y(29-64) and its molecular properties has opened new avenues for therapeutic interventions in several neurological and metabolic disorders.
The NPY family of peptides is known for its widespread distribution in the central nervous system and peripheral tissues. Among these, Neuropeptide Y(29-64) has been extensively studied for its potential applications in treating conditions such as obesity, anxiety, and cardiovascular diseases. The synthetic version of this peptide, designated by CAS No. 303052-45-1, offers researchers a precise tool for investigating the mechanisms underlying NPY's effects.
Recent advancements in the field have highlighted the importance of Neuropeptide Y(29-64) in modulating neuroendocrine pathways. Studies have demonstrated that this peptide exerts its effects through interaction with specific G-protein coupled receptors, primarily the Y1, Y2, and Y5 receptors. These interactions lead to a cascade of intracellular signaling events that ultimately influence neuronal activity and peripheral organ function. The synthetic nature of CAS No. 303052-45-1-labeled Neuropeptide Y(29-64) allows for controlled experimentation, enabling researchers to dissect the complex roles of NPY in vivo and in vitro.
In terms of therapeutic potential, Neuropeptide Y(29-64) has shown promise in preclinical models as a treatment for metabolic syndrome. Research indicates that this peptide can enhance insulin sensitivity and promote glucose uptake in adipose tissue, making it a candidate for managing type 2 diabetes. Furthermore, its anorexigenic properties suggest that it could be beneficial in developing weight loss strategies for obesity patients. The molecular specificity of CAS No. 303052-45-1-based peptides ensures that their therapeutic effects are targeted and minimally invasive.
The synthesis and characterization of Neuropeptide Y(29-64) have been refined through cutting-edge techniques in peptide chemistry. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structural integrity of this peptide. These analytical methods not only validate the purity of the synthetic product but also provide insights into its conformational dynamics, which are critical for understanding its biological activity.
The pharmacokinetic profile of CAS No. 303052-45-1-labeled Neuropeptide Y(29-64) has been a focus of recent research. Studies have revealed that this peptide exhibits moderate bioavailability when administered intracerebroventricularly but has limited systemic circulation due to rapid degradation by enzymatic pathways. This finding underscores the need for novel delivery systems to enhance the therapeutic efficacy of NPY derivatives. Nanoparticle-based carriers and prodrugs are being explored as potential solutions to overcome these pharmacokinetic challenges.
The role of Neuropeptide Y(29-64) in stress response modulation has also been extensively investigated. Preclinical data suggest that this peptide can attenuate stress-induced behaviors by acting on central nervous system circuits involved in anxiety and fear processing. This mechanism makes it a promising candidate for treating psychiatric disorders such as post-traumatic stress disorder (PTSD). The ability of CAS No. 303052-45-1-based peptides to modulate neurotransmitter release and receptor activity provides a multifaceted approach to managing stress-related conditions.
Ethical considerations are paramount when studying peptides like Neuropeptide Y(29-64). Rigorous animal testing protocols must be adhered to ensure safety and efficacy before human trials can commence. Additionally, long-term studies are necessary to assess any potential side effects or complications associated with chronic use of NPY derivatives. Collaborative efforts between academia and industry are essential to streamline these processes and accelerate the translation of basic research findings into clinical applications.
The future direction of research on CAS No. 303052-45-1-labeled Neuropeptide Y(29-64) is likely to focus on developing targeted therapies for specific neurological and metabolic disorders. Advances in gene editing technologies may also enable novel strategies for enhancing endogenous NPY levels or improving receptor sensitivity. By leveraging interdisciplinary approaches, scientists aim to harness the full potential of this remarkable peptide family for improving human health.
303052-45-1 (Neuropeptide Y(29-64)) 関連製品
- 1353972-92-5(N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide)
- 942883-78-5(2-2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 10035-62-8(Biliverdine Dimethyl Ester)
- 1212960-01-4((2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol)
- 2172125-67-4(5-cyclopropyl-3-formamidopentanoic acid)
- 249752-60-1(cerium(3+):triacetate:hydrate)
- 1949815-73-9(1-(Piperidin-4-yl)-1,2-dihydropyrimidin-2-one hydrochloride)
- 56559-62-7(1-Methyl-1H-indole-3-carbohydrazide)
- 1823275-22-4(tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 1783719-76-5(1,1,3,3-tetrafluoropropan-2-amine)
